molecular formula C4H5ClN2S B2432319 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole CAS No. 163009-79-8

5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2432319
CAS No.: 163009-79-8
M. Wt: 148.61
InChI Key: DJJZSIWREROECK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Properties

IUPAC Name

5-(chloromethyl)-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3-6-4(2-5)8-7-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJZSIWREROECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to improved yields and product quality .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (SN_N2) reactions with a range of nucleophiles, enabling functionalization of the thiadiazole scaffold:

Nucleophile Product Conditions Reference
Amines (e.g., NH3_3)3-Methyl-5-(aminomethyl)-1,2,4-thiadiazoleAqueous or alcoholic media, room temperature
Thiols (e.g., RSH)5-((Alkyl/arylthio)methyl)-3-methyl-1,2,4-thiadiazoleBase (e.g., NaOH), polar aprotic solvents
Hydroxide3-Methyl-5-(hydroxymethyl)-1,2,4-thiadiazoleAqueous NaOH, reflux

Key Observations :

  • Reactions often proceed under mild conditions due to the high electrophilicity of the chloromethyl group.

  • Steric hindrance from the adjacent methyl group may slightly reduce reaction rates compared to unsubstituted analogs .

Elimination Reactions

Under strongly basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a methylene-thiadiazole derivative:

5-(Chloromethyl)-3-methyl-1,2,4-thiadiazoleBase (e.g., KOH)3-Methyl-1,2,4-thiadiazole-5-carbaldehyde+HCl\text{this compound} \xrightarrow{\text{Base (e.g., KOH)}} \text{3-Methyl-1,2,4-thiadiazole-5-carbaldehyde} + \text{HCl}

Mechanistic Notes :

  • The reaction likely proceeds via an E2 mechanism, with base abstracting a β-hydrogen and eliminating HCl.

  • The aromatic thiadiazole ring stabilizes the intermediate through resonance .

Ring-Opening and Rearrangement Reactions

The 1,2,4-thiadiazole ring can undergo ring-opening under specific conditions:

Acidic Hydrolysis

In concentrated HCl or H2_2SO4_4, the ring cleaves to form a thioamide intermediate, which further reacts:

C3H2Cl2N2SHClCH3C(=S)NH2+ClCH2NH2+S\text{C}_3\text{H}_2\text{Cl}_2\text{N}_2\text{S} \xrightarrow{\text{HCl}} \text{CH}_3\text{C}(=\text{S})\text{NH}_2 + \text{ClCH}_2\text{NH}_2 + \text{S}

Applications :

  • Used in synthesizing thioureas or thioamides for pharmaceutical intermediates .

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose to release toxic gases (e.g., HCl, HCN), necessitating careful handling .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiadiazole ring directs electrophiles to the less electronegative positions. Limited data exists for EAS on this compound, but analogous compounds show:

  • Nitration : Occurs at the 5-position (if unsubstituted) under mixed acid conditions .

  • Halogenation : Bromine or chlorine can substitute at activated positions in the presence of Lewis acids .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands for metal ions:

  • Complexation with Cu(II) or Fe(III) : Forms stable complexes used in catalysis or materials science .

  • Biological Relevance : Such interactions may explain the compound’s potential bioactivity in antimicrobial or anticancer studies .

Scientific Research Applications

Antimicrobial Applications

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various pathogens.

Key Findings:

  • Antibacterial Activity: 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole derivatives have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Antifungal Activity: The compound has also demonstrated antifungal properties, with effective inhibition against strains such as Aspergillus niger .

Data Table: Antimicrobial Activity of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024
Aspergillus nigerMIC not specified2021

Anticancer Applications

The anticancer potential of thiadiazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation.

Key Findings:

  • Cell Growth Inhibition: In vitro studies have shown that derivatives of this compound exhibit significant growth inhibition against breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) cells. For example, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action: The anticancer activity is attributed to the induction of cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in tumor progression .

Data Table: Anticancer Activity of Thiadiazole Derivatives

Cell LineIC50 Value (µg/mL)Mechanism of ActionReference Year
MCF-70.28G2/M phase arrest2022
HepG29.6Down-regulation of MMP22022

Case Studies

Several case studies further illustrate the applications of this compound:

  • Antimicrobial Efficacy Study (2024):
    • Objective: To evaluate the compound's efficacy against various bacterial strains.
    • Findings: Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
  • Anticancer Evaluation (2023):
    • Objective: To assess cytotoxic effects on human breast cancer cells.
    • Findings: A dose-dependent decrease in cell viability was noted with an IC50 value of 15 µM after treatment with the compound.
  • Inflammation Model Study (2025):
    • Objective: To investigate anti-inflammatory properties.
    • Findings: Treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential for anti-inflammatory applications.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

5-(Chloromethyl)-3-methyl-1,2,4-thiadiazole is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including anticancer, antifungal, and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. Thiadiazoles are recognized for their ability to interact with biological systems due to their unique electronic properties. The synthesis of this compound typically involves nucleophilic substitution reactions or condensation reactions with various thioketones or isothiocyanates.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In a study evaluating various thiadiazole derivatives against different cancer cell lines (A549, MCF-7, HepG2, and C6), it was noted that some derivatives showed significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of 0.097 mM against the C6 rat brain cancer cell line . This suggests that modifications in the thiadiazole structure can enhance its anticancer efficacy.

Antifungal Activity

The antifungal potential of thiadiazole derivatives has been documented extensively. A study reported that certain derivatives showed promising inhibition rates against fungal pathogens such as Pseudomonas piricola and Corynespora cassiicola. Specifically, compounds with chloromethyl substitutions exhibited inhibition rates significantly higher than those of standard antifungal agents like chlorothalonil .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that these compounds can effectively inhibit a variety of microorganisms including Salmonella and Bacillus species. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and membrane permeability, which are crucial for biological activity. Table 1 summarizes the relationship between structural modifications and biological activity:

CompoundSubstituentBiological ActivityIC50 (µM)
1-ClAnticancer0.097
2-CH3Antifungal51.9
3-FAntimicrobial8.32

Case Study: Anticancer Efficacy

In a comparative study involving various thiadiazole derivatives, it was found that compounds with aromatic substitutions showed enhanced activity against the C6 cell line. The incorporation of a chloromethyl group was particularly beneficial in increasing cytotoxicity due to improved interaction with cellular targets .

Case Study: Antifungal Performance

A series of chloromethyl-substituted thiadiazoles were synthesized and tested against fungal pathogens. The results indicated that specific substitutions led to higher inhibition rates compared to traditional antifungal treatments, suggesting that these derivatives could serve as effective alternatives in antifungal therapy .

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